

GSK1360707: A Technical Guide to its Norepinephrine Transporter Affinity

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Compound of Interest		
Compound Name:	GSK1360707	
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Introduction

GSK1360707 is a triple reuptake inhibitor (TRI), a class of compounds that block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by targeting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This simultaneous action on multiple neurotransmitter systems has been a focus of research for the development of novel antidepressants and other central nervous system (CNS) therapies. This technical guide provides an in-depth overview of the norepinephrine transporter affinity of **GSK1360707**, compiling available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Data Presentation: Transporter Affinity of GSK1360707

The affinity of **GSK1360707** for the norepinephrine transporter, along with its affinity for the serotonin and dopamine transporters, has been characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Affinity of **GSK1360707** for Monoamine Transporters[1]



Transporter	Parameter	Value (nM)
Norepinephrine Transporter (NET)	IC50	1.8
Serotonin Transporter (SERT)	IC50	0.7
Dopamine Transporter (DAT)	IC50	8.6

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Norepinephrine Transporter Occupancy of **GSK1360707** in Baboons (PET Study)[1]

Parameter	Value (ng/mL)
IC50	0.9

This in vivo IC50 value represents the plasma concentration of **GSK1360707** required to achieve 50% occupancy of the norepinephrine transporter in the brain, as measured by Positron Emission Tomography (PET). Notably, in vivo studies suggest a higher potency at NET than what might be predicted from the in vitro data alone, and it has been suggested that the in vitro NET IC50 estimate may be less reliable.[1]

Experimental Protocols

The determination of transporter affinity and occupancy for compounds like **GSK1360707** involves a series of specialized in vitro and in vivo assays. The following sections detail the general methodologies employed in such studies.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific transporter.

Objective: To quantify the binding affinity (IC50) of **GSK1360707** to the human norepinephrine transporter.



General Protocol:

- Preparation of Transporter-Expressing Cells: A stable cell line, typically Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is genetically engineered to express the human norepinephrine transporter (hNET).
- Membrane Preparation: The cultured cells are harvested and subjected to homogenization and centrifugation to isolate cell membranes containing the transporters.
- · Binding Assay:
 - A specific radioligand for NET, such as [3H]-Nisoxetine, is used at a fixed concentration.
 - Varying concentrations of the unlabeled test compound (GSK1360707) are added to compete with the radioligand for binding to the transporter.
 - The reaction mixture is incubated to allow binding to reach equilibrium.
 - The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of GSK1360707.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging allows for the direct measurement of transporter occupancy in the living brain.

Objective: To determine the in vivo potency (IC50) of **GSK1360707** for NET in a living organism.

General Protocol:

 Radioligand Selection: A positron-emitting radioligand with high affinity and selectivity for NET, such as [11C]MRB (methylreboxetine), is chosen.[2]



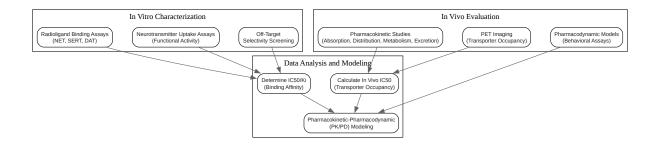
- Animal Model: Non-human primates, such as baboons, are often used in preclinical PET studies due to their brain structure and physiology being more similar to humans.
- Baseline Scan: A baseline PET scan is performed on the animal to measure the initial density of available norepinephrine transporters.
- Drug Administration: GSK1360707 is administered to the animal, typically intravenously or orally.
- Post-Dosing Scans: A series of PET scans are conducted at various time points after drug administration to measure the displacement of the radioligand by GSK1360707.
- Blood Sampling: Blood samples are taken throughout the study to measure the plasma concentration of GSK1360707.
- Image Analysis: The PET images are analyzed to quantify the reduction in radioligand binding, which corresponds to the percentage of NET occupancy by **GSK1360707**.
- Data Modeling: The relationship between plasma drug concentration and transporter occupancy is modeled to calculate the in vivo IC50.

Mandatory Visualizations Signaling Pathway

The primary mechanism of action of **GSK1360707** is the inhibition of norepinephrine reuptake. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. The downstream signaling cascade is complex and involves the activation of various adrenergic receptors.







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